Cas no 66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine)

alpha-Methyl-d3-phenethyl-d8-amine structure
66432-30-2 structure
Product Name:alpha-Methyl-d3-phenethyl-d8-amine
CAS No:66432-30-2
MF:C9H13N
MW:146.274000883102
CID:511822
PubChem ID:3056364
Update Time:2025-04-19

alpha-Methyl-d3-phenethyl-d8-amine Chemical and Physical Properties

Names and Identifiers

    • alpha-Methyl-d3-phenethyl-d8-amine
    • 1,2,2-trideuterio-2-pentadeuteriophenyl-1-trideuteriomethyl-ethylamine
    • 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
    • Amphetamine-d11
    • Phenethyl-d8-amine, alpha-methyl-d3-
    • BRN 2867622
    • 73758-24-4
    • DTXSID70994649
    • 66432-30-2
    • Inchi: 1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D
    • InChI Key: KWTSXDURSIMDCE-AAFMOIDSSA-N
    • SMILES: NC([2H])(C([2H])([2H])[2H])C([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 146.173843624g/mol
  • Monoisotopic Mass: 146.173843624g/mol
  • Isotope Atom Count: 11
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų
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